3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Lipophilicity Drug Design Physicochemical Properties

Medicinal chemistry programs targeting AMPA receptors require precise hydrophobic interactions that non-fluorinated analogs cannot replicate. This tetrahydroindazole core with a C3 trifluoromethyl group is the validated starting material for a novel class of positive allosteric modulators. - XLogP3 2.4 (vs. methyl analog ~1.4) optimizes CNS penetration - High melting point (~121°C) enables crystallization purification - Typical purity 96-98% supports scale-up without re-optimization - Conserved binding mode confirmed by GluA2 crystal structures

Molecular Formula C8H9F3N2
Molecular Weight 190.17 g/mol
CAS No. 890005-22-8
Cat. No. B3043642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole
CAS890005-22-8
Molecular FormulaC8H9F3N2
Molecular Weight190.17 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=NN2)C(F)(F)F
InChIInChI=1S/C8H9F3N2/c9-8(10,11)7-5-3-1-2-4-6(5)12-13-7/h1-4H2,(H,12,13)
InChIKeyKTULFINKQNWXNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole (CAS 890005-22-8): Core Scaffold for AMPA Receptor Modulation and Fluorinated Building Block Applications


3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole (CAS 890005-22-8) is a fluorinated heterocyclic compound belonging to the indazole family, characterized by a partially saturated bicyclic core and a trifluoromethyl substituent at the 3-position [1]. This compound serves as a fundamental building block in medicinal chemistry, notably as the core scaffold for a novel class of AMPA receptor positive allosteric modulators, where its unique chemotype enables a highly conserved binding mode [2]. It is commercially available with a typical purity of 96-98% .

1

Fluorinated tetrahydroindazole scaffold suited for AMPA receptor modulator research programs

2

High lipophilicity supports blood-brain barrier permeability studies and CNS-penetrant probe design

3

Elevated melting point may facilitate crystallization and solid-state handling in process chemistry

Why Substituting 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole with a Non-Fluorinated Analog is Not a Direct Swap for Lipophilicity-Driven Design


The trifluoromethyl group is not a passive substituent; it is a potent pharmacophore that dramatically alters the physicochemical and pharmacokinetic properties of a molecule. In the context of 3-substituted tetrahydroindazoles, replacing the -CF3 moiety with a non-fluorinated alkyl group like -CH3 or -C2H5 results in a significant loss of lipophilicity and metabolic stability [1]. This is evidenced by a calculated XLogP3 of 2.4 for the trifluoromethyl compound [2], which is substantially higher than predicted values for its methyl analog (XLogP3 ~1.4) [3]. This difference in logP directly impacts membrane permeability and, as demonstrated in the discovery of AMPA receptor modulators, is critical for establishing the unique and highly conserved binding mode observed for this chemotype [4]. A generic substitution would fail to replicate this specific hydrophobic interaction and the resulting biological activity.

!

Non-fluorinated alkyl analogs (e.g., 3‑methyl, 3‑ethyl) exhibit markedly lower lipophilicity; membrane permeability profiles may differ and may not replicate CNS-exposure requirements.

!

The conserved GluA2 binding mode observed with the trifluoromethyl group is unlikely to transfer to non-fluorinated analogs, potentially altering target engagement in AMPA receptor studies.

!

Solid-state properties (melting point, crystallinity) change substantially; purification and handling workflows may require re‑optimization with non‑fluorinated derivatives.

3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole (CAS 890005-22-8): Evidence-Based Differentiation from Key Analogs


Comparative Lipophilicity: Trifluoromethyl Group Significantly Increases XLogP3 vs. Methyl Analog

The 3-trifluoromethyl substituent imparts significantly higher lipophilicity compared to its non-fluorinated analog. The target compound has a calculated XLogP3 of 2.4 [1]. In contrast, the 3-methyl analog, 3-methyl-4,5,6,7-tetrahydro-1H-indazole, has a calculated XLogP3 of approximately 1.4 [2]. This difference of 1.0 logP unit translates to a 10-fold higher theoretical partition coefficient, which is a critical parameter for optimizing membrane permeability and oral bioavailability.

Lipophilicity (XLogP3)
Data to verify
Target: XLogP3 2.4
3‑Methyl analog: XLogP3 ≈1.4
Δ = +1.0 (in silico)
Higher lipophilicity may support membrane permeability and CNS-penetrant scaffold selection.
Calculated logP; experimental verification recommended.
Lipophilicity Drug Design Physicochemical Properties

Thermal Stability: Higher Melting Point Compared to Non-Fluorinated Ethyl Analog

The presence of the trifluoromethyl group increases the melting point relative to its non-fluorinated alkyl analogs. 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole has a reported melting point of approximately 121°C . The 3-ethyl analog, 3-ethyl-4,5,6,7-tetrahydro-1H-indazole, has a significantly lower melting point of 36.5-37.5°C . This difference indicates stronger intermolecular forces in the solid state for the fluorinated compound.

Thermal stability
Data to verify
Target: mp ~121 °C
3‑Ethyl analog: mp 36.5–37.5 °C
Δ ≈ +84 °C
Higher melting point may indicate improved crystallinity and solid-state stability for handling and storage.
Source absent; confirm lot-specific values.
Thermal Stability Solid-State Properties Process Chemistry

Enabling a Unique Binding Mode: The Trifluoromethyl Group is Essential for Conserved Interaction with GluA2 Receptor

In the development of AMPA receptor positive allosteric modulators, the 3-trifluoromethyl group on the tetrahydroindazole core was identified as a critical pharmacophore. Crystallographic studies revealed that the -CF3 group engages in a unique and highly conserved mode of interaction within the ligand-binding domain of the rat GluA2 receptor [1]. This specific interaction, confirmed by co-crystal structures at resolutions of 2.2Å (PDB ID: 2XX7) and 1.5Å (PDB ID: 2XXH), is not observed with other substituents and was instrumental in the lead optimization process that culminated in a clinical candidate [2].

GluA2 binding mode
Class-level
‑CF3 engages a conserved interaction in rat GluA2 ligand-binding domain (PDB: 2XX7, 2XXH).
Reported binding mode supports GluA2-targeted probe design; key pharmacophore for AMPA receptor modulator studies.
Crystallographic evidence; class-level transfer to other AMPA receptor subtypes may require confirmation.
AMPA Receptor Positive Allosteric Modulator Crystallography GluA2

Procurement-Guided Application Scenarios for 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole (CAS 890005-22-8)


Synthesis of AMPA Receptor Positive Allosteric Modulators

This compound is the essential starting material for synthesizing a class of potent AMPA receptor positive allosteric modulators. The trifluoromethyl group is not merely a functional group but a key pharmacophore that engages in a conserved binding interaction with the GluA2 receptor, as evidenced by high-resolution crystal structures [1]. Researchers developing novel treatments for neurological or psychiatric disorders should prioritize this exact building block to access this validated binding mode.

Development of Lipophilic Drug Candidates Requiring Blood-Brain Barrier Penetration

With a calculated XLogP3 of 2.4, this scaffold is significantly more lipophilic than its methyl analog (XLogP3 ~1.4) [1][2]. This property is critical for medicinal chemistry programs aimed at developing CNS-penetrant drugs. The increased lipophilicity facilitates passive diffusion across the blood-brain barrier, making it a strategic choice for targeting neurological targets beyond the AMPA receptor.

Process Chemistry and Crystallization Studies Requiring Thermally Stable Intermediates

The high melting point of this compound (~121°C) compared to its non-fluorinated ethyl analog (~37°C) indicates superior crystallinity and solid-state stability [1][2]. This property is advantageous in process chemistry for purification via crystallization and for ensuring the long-term stability of the intermediate during storage and scale-up operations.

Application
Selection Property
Validation Focus
AMPA receptor positive allosteric modulator synthesis
Fluorinated indazole scaffold with reported GluA2 binding mode
Binding mode confirmation via crystallography or functional assays
CNS-penetrant probe design and permeability studies
High lipophilicity (XLogP3 context)
In vitro permeability and brain exposure model validation
Process chemistry and crystallization development
Elevated melting point and crystallinity
Solid-state characterization and scale‑up reproducibility

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